An In-depth Technical Guide to S-butyl phenylthiocarbamate
An In-depth Technical Guide to S-butyl phenylthiocarbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of S-butyl phenylthiocarbamate (CAS Number: 17425-13-7), a member of the S-alkyl phenylthiocarbamate class of compounds. While specific data for this particular molecule is limited, this document synthesizes information from the broader family of thiocarbamates to offer insights into its synthesis, chemical properties, potential mechanisms of action, and applications. This guide is intended for researchers and professionals in chemistry and life sciences, providing a foundational understanding for further investigation and application development.
Introduction to S-butyl phenylthiocarbamate and the Thiocarbamate Family
S-butyl phenylthiocarbamate, with the chemical formula C₁₁H₁₅NOS, belongs to the thiocarbamate class of organic compounds.[1] Thiocarbamates are derivatives of carbamic acid where one or both oxygen atoms are replaced by sulfur.[2] This substitution of sulfur for oxygen significantly influences the molecule's chemical reactivity, stability, and biological activity.[2] The thiocarbamate functional group is a key component in a variety of biologically active molecules, including herbicides, fungicides, and pharmaceuticals.[3][4]
S-alkyl thiocarbamates are noted for their relative stability in storage when free of moisture, yet they are susceptible to degradation in biological systems and soil environments.[5] This balance of stability and degradability is a key factor in their application, particularly in agriculture.
Table 1: General Properties of S-butyl phenylthiocarbamate
| Property | Value | Source |
| CAS Number | 17425-13-7 | [1] |
| Molecular Formula | C₁₁H₁₅NOS | [1] |
| Molecular Weight | 209.31 g/mol | [1] |
| Chemical Class | S-Alkyl Phenylthiocarbamate | General Chemical Knowledge |
Synthesis of S-Alkyl Phenylthiocarbamates
Several synthetic routes are available for the preparation of S-alkyl phenylthiocarbamates. The choice of method often depends on the availability of starting materials, desired scale, and tolerance of functional groups.
One-Pot Synthesis from Thiols and Amines using a Mitsunobu Reagent
A mild and efficient one-pot synthesis utilizes a Mitsunobu reagent to facilitate the reaction between a thiol, an amine, and carbon dioxide.[3][6] This method is advantageous due to its high yields and broad substrate scope, tolerating a variety of functional groups.[6]
Experimental Protocol: Mitsunobu-based Synthesis [3][6]
-
To a solution of the desired thiol (1.0 eq) and amine (1.2 eq) in anhydrous DMSO, add triphenylphosphine (Ph₃P, 1.5 eq).
-
Bubble gaseous carbon dioxide (CO₂) through the reaction mixture.
-
Add diethyl azodicarboxylate (DEAD, 1.5 eq) dropwise to the mixture at room temperature.
-
Stir the reaction for 2-4 hours, monitoring progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality of Experimental Choices: The Mitsunobu reaction is predicated on the in-situ formation of a phosphonium salt from DEAD and Ph₃P. This activates the thiol for nucleophilic attack by the carbamic acid formed from the amine and CO₂. Anhydrous conditions are crucial to prevent unwanted side reactions with water.
Caption: Mitsunobu-based synthesis of S-alkyl thiocarbamates.
Synthesis via Trichloroacetyl Chloride
Another efficient one-pot method involves the reaction of a thiol with trichloroacetyl chloride, followed by nucleophilic substitution with an amine.[7][8] This approach is notable for its high yields and the use of readily available reagents.[8]
Experimental Protocol: Trichloroacetyl Chloride Method [7][8]
-
Add the thiol (1.0 eq) dropwise to chilled trichloroacetyl chloride (2.0 eq) in a round-bottomed flask.
-
Allow the mixture to warm to room temperature and stir for 2 hours.
-
Remove excess trichloroacetyl chloride and byproducts by distillation under reduced pressure to yield the trichlorothioacetic acid S-alkyl ester.
-
Dissolve the ester (1.0 eq) in methanol and add the desired amine (1.2 eq) dropwise.
-
Stir the reaction at room temperature until completion, as monitored by TLC.
-
Isolate the product by extraction and purify by column chromatography.
Causality of Experimental Choices: Trichloroacetyl chloride serves as an activating group for the thiol. The subsequent nucleophilic acyl substitution by the amine is facile due to the electron-withdrawing nature of the trichloromethyl group, making the carbonyl carbon highly electrophilic.
Caption: Synthesis of S-alkyl thiocarbamates via a trichloroacetyl intermediate.
Mechanism of Action and Biological Activity
The biological activity of thiocarbamates is diverse, with many compounds exhibiting herbicidal and fungicidal properties.[3][4] Their mechanism of action often involves the disruption of critical cellular processes.
Herbicidal Activity
Many thiocarbamate herbicides act by inhibiting lipid synthesis in plants.[5][9] Specifically, they can inhibit the enzyme acetyl-CoA carboxylase (ACCase), which is a crucial step in the biosynthesis of fatty acids.[10] This inhibition prevents the production of phospholipids necessary for building new cell membranes, thereby halting plant growth.[5]
Another proposed mechanism for some thiocarbamates is the inhibition of seedling shoot growth by interfering with the synthesis of very long-chain fatty acids.[9] This disruption of early development prevents the emergence and establishment of weeds.
Caption: Proposed mechanism of action for thiocarbamate herbicides.
Fungicidal Activity
The fungicidal properties of some thiocarbamates are attributed to their ability to interfere with fungal metabolism.[3] This can occur through the chelation of essential metal ions or the modification of cysteine residues in key enzymes, leading to a loss of their function.[8]
Potential Applications
Given the biological activity of the thiocarbamate class, S-butyl phenylthiocarbamate and its analogues have potential applications in several fields.
-
Agrochemicals: The primary application of many S-alkyl thiocarbamates is as selective herbicides and fungicides in agriculture.[3][4]
-
Drug Development: The thiocarbamate moiety is present in some pharmacologically active compounds. Further research could explore the potential of S-butyl phenylthiocarbamate derivatives as leads in drug discovery.
-
Organic Synthesis: S-alkyl thiocarbamates can serve as versatile intermediates in organic synthesis.[3]
Toxicology and Safety
The toxicological profile of thiocarbamates varies depending on the specific compound. Generally, they exhibit low to moderate acute toxicity.[11] However, some thiocarbamates can cause skin and eye irritation, and may cause an allergic skin reaction.[12][13]
Table 2: General Toxicological Profile of Phenylthiocarbamates
| Effect | Description | Source(s) |
| Acute Toxicity | Can be fatal if swallowed. | [12][13] |
| Skin Irritation | Causes skin irritation and may lead to an allergic skin reaction. | [12] |
| Eye Irritation | Causes eye irritation. | [12] |
| Inhalation | May cause respiratory irritation. | [11] |
| Systemic Effects | Some thiocarbamates are cholinesterase inhibitors, leading to symptoms like salivation, headache, and nausea upon significant exposure. | [11] |
Safe Handling Procedures:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.[14]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[14]
-
Avoid inhalation of dust or vapors.[12]
-
Prevent contact with skin and eyes.[12]
-
Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[14]
Analytical Methods
The analysis of thiocarbamates in various matrices typically involves chromatographic techniques coupled with sensitive detection methods.
Experimental Protocol: General GC-MS Analysis
-
Sample Preparation: Extract the analyte from the sample matrix using a suitable organic solvent (e.g., ethyl acetate, dichloromethane).[15] A clean-up step using solid-phase extraction (SPE) with a sorbent like Florisil may be necessary to remove interfering substances.[15]
-
Derivatization (if necessary): For some thiocarbamates, derivatization may be required to improve volatility and chromatographic performance.
-
GC-MS Analysis:
-
Gas Chromatograph (GC): Use a capillary column appropriate for the separation of semi-volatile organic compounds (e.g., a 5% phenyl-methylpolysiloxane column).
-
Injection: Inject a small volume (e.g., 1 µL) of the extracted and prepared sample into the GC inlet.
-
Oven Program: Employ a temperature gradient to separate the components of the sample mixture.
-
Mass Spectrometer (MS): Operate the mass spectrometer in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.
-
-
Data Analysis: Identify S-butyl phenylthiocarbamate by its retention time and mass spectrum. Quantify using a calibration curve prepared from standards of known concentration.
Caption: General analytical workflow for the determination of S-alkyl thiocarbamates.
Environmental Fate
Thiocarbamates are generally not persistent in the environment.[5] They are susceptible to degradation by soil microorganisms.[5] Volatilization can also be a significant route of dissipation from soil surfaces, particularly for more volatile analogues.[5] The half-life of thiocarbamates in soil can vary depending on soil type, moisture content, temperature, and microbial activity.
Conclusion
S-butyl phenylthiocarbamate is a member of the S-alkyl phenylthiocarbamate family, a class of compounds with established applications, primarily in the agrochemical sector. While specific research on CAS number 17425-13-7 is not abundant in publicly available literature, this guide provides a robust framework for understanding its chemistry, potential biological activity, and analytical considerations based on the well-documented properties of related thiocarbamates. The synthetic methodologies outlined offer practical approaches for its preparation, and the information on its likely mechanism of action and toxicological profile provides a basis for safe handling and further investigation into its potential applications. This document serves as a valuable resource for scientists and researchers, encouraging further exploration into the specific properties and uses of S-butyl phenylthiocarbamate.
References
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Weed Science Society of America. (n.d.). Summary of Herbicide Mechanism of Action. Retrieved from [Link]
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